molecular formula C6H8Cl4N2 B14030687 (5,6-Dichloro-2-pyridyl)methanamine dihydrochloride

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride

Cat. No.: B14030687
M. Wt: 249.9 g/mol
InChI Key: GRIYYELBZHHZJX-UHFFFAOYSA-N
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Description

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl4N2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxyl or amino groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)methanamine dihydrochloride
  • (5,6-Dichloropyridin-3-yl)methanamine
  • 2,3-Dichloropyridine-4-boronic acid
  • 5,6-Dichloropicolinic acid

Uniqueness

1-(5,6-Dichloropyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

Biological Activity

(5,6-Dichloro-2-pyridyl)methanamine dihydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies demonstrating its efficacy.

PropertyValue
Molecular Formula C7H8Cl2N2·2HCl
Molecular Weight 241.06 g/mol
IUPAC Name (5,6-Dichloro-2-pyridinyl)methanamine dihydrochloride
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and receptors that play crucial roles in cellular signaling pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which are vital for cell proliferation and survival. For instance, it has been reported to inhibit ERK5 kinase activity, leading to reduced cell growth in various cancer cell lines .
  • Receptor Binding : It binds selectively to serotonin receptors (5-HT), exhibiting agonist activity that can modulate neurotransmitter release and influence mood disorders .
  • Cellular Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .
  • Lung Cancer Models : In vivo studies demonstrated a reduction in tumor size in mouse models when treated with the compound, highlighting its potential as a therapeutic agent against lung metastasis .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests its utility in treating mood disorders. In animal models, it has been shown to produce anxiolytic effects comparable to established medications like Buspirone .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited lung metastasis compared to control groups. The treatment resulted in a nearly 20-fold increase in selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
  • Neuropharmacological Assessment :
    In a controlled study assessing the compound's effects on anxiety-like behavior in rodents, administration resulted in significant reductions in anxiety scores as measured by the elevated plus maze test. These findings support its potential application in treating anxiety disorders .

Properties

Molecular Formula

C6H8Cl4N2

Molecular Weight

249.9 g/mol

IUPAC Name

(5,6-dichloropyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-1-4(3-9)10-6(5)8;;/h1-2H,3,9H2;2*1H

InChI Key

GRIYYELBZHHZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)Cl.Cl.Cl

Origin of Product

United States

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